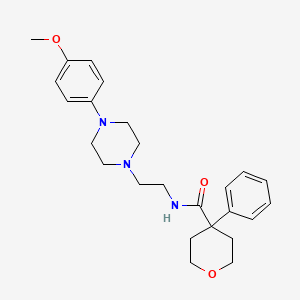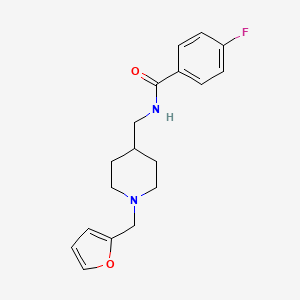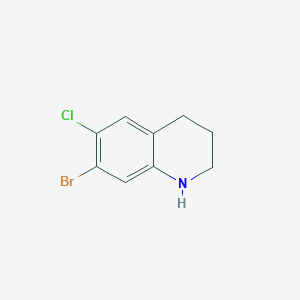![molecular formula C15H9F3N2O B2799567 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL CAS No. 1264037-81-1](/img/structure/B2799567.png)
2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is a chemical compound with the molecular formula C15H9F3N2O and a molecular weight of 290.24 . It is a powder at room temperature .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates .Molecular Structure Analysis
The InChI code for 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is 1S/C15H9F3N2O/c16-15(17,18)11-7-3-1-5-9(11)13-19-12-8-4-2-6-10(12)14(21)20-13/h1-8H,(H,19,20,21) .Chemical Reactions Analysis
Quinazoline derivatives have been involved in various chemical reactions, including Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis
2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is a powder at room temperature . Its molecular weight is 290.24 .Aplicaciones Científicas De Investigación
- 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly lung and pancreatic cancers . Further investigations into its mechanism of action and potential clinical applications are ongoing.
- The compound has demonstrated antibacterial properties against various bacterial strains. Its activity against drug-resistant bacteria makes it valuable in the fight against emerging resistance .
- Researchers have studied the structure-activity relationship (SAR) of quinazolinone derivatives, including this compound, to optimize antibacterial efficacy .
- Quinazolinones, including this derivative, possess anti-inflammatory properties. These effects may be relevant for conditions involving inflammation, such as autoimmune diseases or chronic inflammatory disorders .
- Quinazolines and quinazolinones are nitrogen-containing heterocyclic scaffolds with antiviral activity. While specific studies on this compound’s antiviral effects are limited, its structural features warrant further investigation .
- Quinazolinone and quinazoline derivatives serve as privileged scaffolds in drug discovery. Their diverse pharmacological activities make them attractive for designing novel drug molecules .
- Notably, approved drugs like prazosin and doxazosin (used for benign prostatic hyperplasia and post-traumatic stress disorder) belong to the quinazoline family .
Anticancer Properties
Antibacterial Activity
Anti-inflammatory Effects
Antiviral Potential
Privileged Scaffold in Medicinal Chemistry
Other Potential Activities
Direcciones Futuras
Quinazoline derivatives have drawn immense attention due to their significant biological activities . They have been used in the treatment of various diseases and have shown a broad range of medicinal activities . Therefore, the future directions of 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL could involve further exploration of its biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
The primary target of 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the WRN helicase, leading to an accumulation of DNA damage and replication stress, which can inhibit the proliferation of cancer cells .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The disruption of these pathways leads to the accumulation of DNA damage, promoting the rapid growth of tumor cells .
Pharmacokinetics
Its molecular weight (29024) and formula (C15H9F3N2O) suggest that it may have good bioavailability .
Result of Action
The inhibition of WRN helicase by 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL leads to genomic instability and the accumulation of DNA damage . This can result in the inhibition of cancer cell proliferation, making this compound a potential anticancer agent .
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-7-3-1-5-9(11)13-19-12-8-4-2-6-10(12)14(21)20-13/h1-8H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVBBVHPPVOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2799487.png)

![Methyl 6-benzyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799490.png)



![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2799495.png)

![2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2799499.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)